{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid
Overview
Description
“{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid” is a chemical compound with the molecular formula C14H18N2O5S and a molecular weight of 326.37 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. The compound’s SMILES representation isCCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NCC(=O)O)C
. This provides a text representation of the compound’s structure. For a detailed structural analysis, techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry would be used. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For “this compound”, the molecular weight is 326.37 . Other properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Safety and Hazards
The safety and hazards associated with “{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid” are not specified in the retrieved data . It’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for detailed safety information.
Properties
IUPAC Name |
2-[(2-methyl-1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-3-13(17)16-9(2)6-10-7-11(4-5-12(10)16)22(20,21)15-8-14(18)19/h4-5,7,9,15H,3,6,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABPHEBPKSIUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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